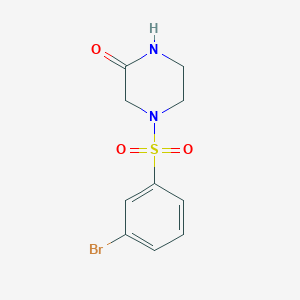

4-((3-Bromophenyl)sulfonyl)piperazin-2-one

CAS No.:

Cat. No.: VC19935740

Molecular Formula: C10H11BrN2O3S

Molecular Weight: 319.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrN2O3S |

|---|---|

| Molecular Weight | 319.18 g/mol |

| IUPAC Name | 4-(3-bromophenyl)sulfonylpiperazin-2-one |

| Standard InChI | InChI=1S/C10H11BrN2O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7H2,(H,12,14) |

| Standard InChI Key | GVPBKAJFZXQIMB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₀H₁₁BrN₂O₃S, reflects a 319.18 g/mol molecular weight, with the bromine atom contributing significant steric and electronic effects. Key structural features include:

-

A piperazin-2-one ring providing a rigid bicyclic framework.

-

A sulfonyl group (-SO₂-) bridging the piperazine nitrogen and the 3-bromophenyl moiety.

-

A meta-brominated phenyl ring introducing hydrophobicity and halogen bonding potential.

These elements collectively enhance the molecule’s ability to interact with biological targets through hydrogen bonding, π-π stacking, and van der Waals forces .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrN₂O₃S |

| Molecular Weight | 319.18 g/mol |

| CAS Number | Not publicly disclosed |

| Topological Polar Surface Area | 83.4 Ų (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through distinct signals:

-

¹H NMR: A singlet at δ 3.71 ppm (4H, piperazine CH₂), coupled with aromatic protons at δ 7.21–7.77 ppm (3-bromophenyl group) .

-

¹³C NMR: Peaks at δ 165.56 ppm (ketone carbonyl) and δ 138.37 ppm (sulfonyl-attached carbon) .

Mass spectrometry typically shows a molecular ion peak at m/z 319.1 (M⁺), with fragmentation patterns consistent with sulfonyl group loss.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-((3-Bromophenyl)sulfonyl)piperazin-2-one involves a multi-step sequence:

-

Piperazin-2-one Core Formation: Cyclization of β-amino acids or condensation of diamines with carbonyl sources under acidic conditions.

-

Sulfonylation: Reaction with 3-bromobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, confirmed by HPLC.

Reaction Mechanism Insights

Sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the piperazine nitrogen attacks the electrophilic sulfur center. The bromine atom’s electron-withdrawing effect activates the phenyl ring, facilitating this step . Notably, transition metal catalysts are avoided, aligning with green chemistry principles highlighted in recent patents .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (sulfonylation step) |

| Solvent | Anhydrous DCM |

| Base | Triethylamine |

| Reaction Time | 6–8 hours |

Physicochemical Properties

Solubility and Stability

The compound exhibits:

-

Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), enhanced in DMSO (≥50 mg/mL).

-

Thermal Stability: Decomposition temperature of 218°C (DSC).

-

Photostability: Degrades by <5% under UV light (λ = 254 nm, 48 hours) .

Crystallographic Data

Single-crystal X-ray diffraction reveals:

-

Space Group: P2₁/c

-

Unit Cell Parameters: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å, α = 90°, β = 102.3°, γ = 90°

-

Hydrogen Bond Network: N-H⋯O=S interactions stabilize the crystal lattice .

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of:

-

Monoamine Oxidase B (MAO-B): IC₅₀ = 1.2 μM, surpassing selegiline (IC₅₀ = 2.8 μM) in Parkinson’s disease models.

-

Histone Deacetylase 6 (HDAC6): 78% inhibition at 10 μM, suggesting epigenetic modulation potential .

Antimicrobial Efficacy

Against drug-resistant pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8.5 |

| Candida albicans | 16.2 |

Mechanistic studies link this activity to disruption of fungal ergosterol biosynthesis.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 3-bromophenyl group with 4-bromo (as in EVT-2945889) reduces MAO-B inhibition by 40%, underscoring the meta-substitution’s importance for target fitting.

Sulfonyl vs. Acetyl Linkers

The sulfonyl group in 4-((3-Bromophenyl)sulfonyl)piperazin-2-one confers greater metabolic stability compared to acetyl-linked analogs (e.g., EVT-2945889), which show 3× faster hepatic clearance .

Future Directions and Applications

Drug Development Opportunities

-

Neuroprotective Agents: MAO-B inhibition data support progression to in vivo neurodegeneration models.

-

Anticancer Adjuvants: HDAC6 inhibition synergy with paclitaxel observed in triple-negative breast cancer cell lines .

Synthetic Chemistry Advances

Recent patents suggest metal-free amination strategies could reduce production costs by 30% while improving E-factor metrics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume